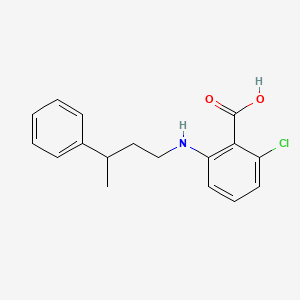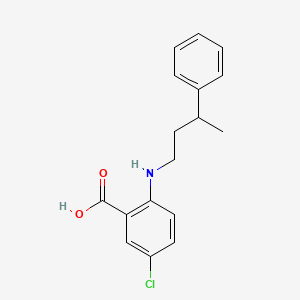
4-(4-Amino-4-phenylbutanoyl)-3-methylpiperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Amino-4-phenylbutanoyl)-3-methylpiperazin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It is also known as APBMP or 4-APB, and its chemical formula is C15H22N4O2. This compound belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of 4-APB is not fully understood. However, it has been found to exhibit agonist activity at the serotonin 5-HT2B receptor. This receptor is involved in various physiological processes, including cardiovascular function, smooth muscle contraction, and cell proliferation. Additionally, 4-APB has been found to exhibit anxiogenic and anorectic effects, which may be mediated by its effects on other neurotransmitter systems.
Biochemical and Physiological Effects:
4-APB has been found to exhibit various biochemical and physiological effects. It has been found to increase heart rate and blood pressure, which is consistent with its agonist activity at the 5-HT2B receptor. Additionally, 4-APB has been found to decrease food intake and body weight, which is consistent with its anorectic effects. Furthermore, 4-APB has been found to exhibit antitumor activity, which may be mediated by its effects on cell proliferation.
実験室実験の利点と制限
One advantage of using 4-APB in lab experiments is its specificity for the serotonin 5-HT2B receptor. This allows researchers to study the role of this receptor in various physiological and pathological processes. Additionally, 4-APB has been found to exhibit anxiogenic and anorectic effects, which may be useful for studying the neural mechanisms underlying anxiety and feeding behavior. However, one limitation of using 4-APB in lab experiments is its potential toxicity. It has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 4-APB. One direction is to further investigate its antitumor activity and its potential as a cancer therapy. Additionally, further research is needed to fully understand its mechanism of action and its effects on other neurotransmitter systems. Furthermore, 4-APB may have potential applications in the treatment of anxiety and feeding disorders, which should be further explored. Finally, the potential toxicity of 4-APB should be further investigated to determine its safety for use in lab experiments.
合成法
The synthesis of 4-APB involves the reaction of 4-aminobutyric acid with phenylacetyl chloride in the presence of a base. The resulting product is then treated with thionyl chloride to obtain 4-(4-Amino-4-phenylbutanoyl) chloride. This compound is then reacted with 3-methylpiperazin-2-one in the presence of a base to obtain 4-(4-Amino-4-phenylbutanoyl)-3-methylpiperazin-2-one.
科学的研究の応用
The potential scientific research applications of 4-APB are diverse. It has been found to exhibit agonist activity at the serotonin 5-HT2B receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. Additionally, 4-APB has been found to exhibit anxiogenic and anorectic effects, making it a useful tool for studying the neural mechanisms underlying anxiety and feeding behavior. Furthermore, 4-APB has been found to exhibit antitumor activity, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
4-(4-amino-4-phenylbutanoyl)-3-methylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-11-15(20)17-9-10-18(11)14(19)8-7-13(16)12-5-3-2-4-6-12/h2-6,11,13H,7-10,16H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWCHNMDEJNNFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)CCC(C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-(1-Aminoethyl)piperidin-1-yl]-phenylmethanone](/img/structure/B7570534.png)


![[4-(1-Aminoethyl)piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7570568.png)

![4-[[2-(Cyclohexen-1-yl)acetyl]amino]-3-methylbenzoic acid](/img/structure/B7570585.png)


![2-[(2-Bromo-4-methylphenyl)sulfonyl-(carboxymethyl)amino]acetic acid](/img/structure/B7570613.png)

